molecular formula C22H21N7OS B2704651 1-(4-Phenylpiperazin-1-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone CAS No. 868967-18-4

1-(4-Phenylpiperazin-1-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone

Cat. No. B2704651
CAS RN: 868967-18-4
M. Wt: 431.52
InChI Key: HSEDDFBNRBEBND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Phenylpiperazin-1-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone is a useful research compound. Its molecular formula is C22H21N7OS and its molecular weight is 431.52. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies

Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines The synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation demonstrates a novel strategy for constructing complex heterocyclic structures. This metal-free oxidative N-N bond formation is noted for its efficiency, featuring short reaction times and high yields (Zheng et al., 2014).

Versatile Syntheses of Heterocyclic Compounds Research into novel disubstituted pyrazolo[1,5-a]pyrimidines and related compounds highlights the versatility of synthetic approaches for incorporating thioether and aryl moieties. These methods offer a pathway for the creation of diverse heterocyclic systems, which could be related to the synthesis or modification of compounds like the one (Li et al., 2012).

Biological Activities

Heterocyclic Compounds as Inhibitors The exploration of new derivatives of 5,5′-(ethane-1,2-diyl)bis compounds and their cyclized products for potential inhibition of enzymes such as 15-lipoxygenase (15-LO) underscores the potential biological activities of complex heterocyclic systems. These compounds, through their structural diversity, exhibit promising biological activities, including enzyme inhibition, which may be relevant to the research applications of similar compounds (Asghari et al., 2016).

Utility in Heterocyclic Synthesis The utility of related aminophenylethanones in the synthesis of various heterocyclic systems for biological and medicinal exploration suggests a broad applicability in creating biologically active compounds. These synthetic routes enable the development of diverse chemical structures, potentially including the compound for various scientific applications (Salem et al., 2021).

properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7OS/c30-21(28-14-12-27(13-15-28)17-6-2-1-3-7-17)16-31-20-10-9-19-24-25-22(29(19)26-20)18-8-4-5-11-23-18/h1-11H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEDDFBNRBEBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN4C(=NN=C4C5=CC=CC=N5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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